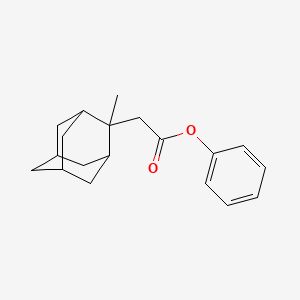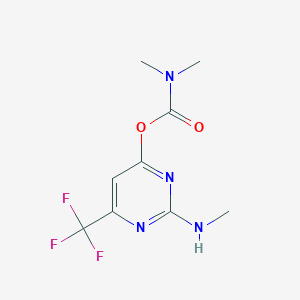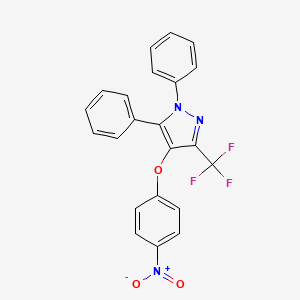![molecular formula C18H18N4OS2 B3135188 7-(4-methoxyphenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione CAS No. 400087-01-6](/img/structure/B3135188.png)
7-(4-methoxyphenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
Übersicht
Beschreibung
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives involves various methods. One common method is the nucleophilic substitution of the alkylsulphanyl functional group with hydroxide anion . Another method involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable an intramolecular ring closure .Molecular Structure Analysis
The molecular structure of triazoles can be confirmed by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions. For instance, the dienophilicity of the triazoledione moiety can be dramatically lowered by steric shielding .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely. Some triazoles are very thermostable and insensitive to both impact and friction stimuli .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Imidazo[1,2-b][1,2,4]triazole Derivatives : These compounds are synthesized using a novel method involving the reaction of aminoimidazole with isothiocyanates, followed by treatment with methyl iodide and heating in ethanol. This process leads to the formation of disubstituted 2-methylthio-1-H-imidazo[1,2-b][1,2,4]triazoles, a chemical class related to the compound (Molina, Lorenzo, & Aller, 1989).
Biological Activities
- Antimicrobial Activities : Some derivatives of the imidazo[1,2-b][1,2,4]triazole class have been shown to possess antimicrobial activities. For instance, certain 1,2,4-triazole derivatives demonstrated good to moderate activities against test microorganisms (Bektaş et al., 2007).
- Antifungal Agents : Estrogen-like imidazole and triazole derivatives, closely related to the compound , have exhibited moderate to potent antifungal activity against Candida species (Massa et al., 1992).
- Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which include imidazo[1,5-b][1,2,4]triazole structures, were tested for their anticancer activity. Some of these compounds exhibited notable cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Pharmacological Potential
- Angiotensin II Antagonists : Related imidazo[1,2-b][1,2,4]triazoles have been synthesized and evaluated as angiotensin II antagonists, indicating potential pharmacological applications in cardiovascular diseases (Ashton et al., 1993).
Chemical Reactions and Applications
- Reactions of Thienothiophene Derivatives : Studies involving reactions of thienothiophene derivatives have led to the synthesis of compounds including imidazo[1,2-b][1,2,4]triazole structures, highlighting the diverse chemical reactions and potential applications of these compounds (Mabkhot et al., 2011).
Antioxidant Properties
- Antioxidant Activities : Some derivatives containing the imidazo[1,2,4]triazole ring system have been synthesized and evaluated for their antioxidant activities, with certain compounds displaying significant potential (Bassyouni et al., 2012).
Wirkmechanismus
The mechanism of action of triazoles is often through the inhibition of various biological pathways. For example, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(4-methoxyphenyl)-7-methyl-3-phenyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-18(12-8-10-14(23-2)11-9-12)15-19-16(24)21(22(15)17(25)20-18)13-6-4-3-5-7-13/h3-11,15H,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHHSCOYLOPMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide](/img/structure/B3135105.png)


![Propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135122.png)


![Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135133.png)

![Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135147.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3135153.png)
![Methyl 4-[[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]benzoate](/img/structure/B3135164.png)

![2-[4-(4-Methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile](/img/structure/B3135177.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B3135198.png)